Antimony-117 is a stable isotope of antimony, a metalloid element with the symbol Sb. This isotope is notable for its applications in various scientific fields, particularly in radiopharmaceuticals and medical imaging. Antimony-117 decays to tin-117, emitting low-energy gamma radiation, which makes it suitable for certain therapeutic applications.
Antimony is primarily sourced from minerals such as stibnite (antimony sulfide) and other antimony-bearing ores. Antimony-117 can be produced through various nuclear reactions, including the irradiation of antimony targets in particle accelerators or nuclear reactors.
Antimony-117 is classified as a radionuclide due to its radioactive properties, specifically its ability to emit radiation during decay processes. It falls under the category of isotopes used in medical applications, particularly in targeted radiotherapy and diagnostic imaging.
The synthesis of antimony-117 can be achieved through several methods, including:
The synthesis process often requires stringent control over environmental conditions, such as temperature and pH, to ensure optimal yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification following synthesis .
Antimony-117 has a molecular structure similar to that of other antimony isotopes, characterized by its atomic number 51 and an atomic mass of approximately 116.9 atomic mass units. The electronic configuration contributes to its chemical behavior and interactions with other elements.
The half-life of antimony-117 is approximately 2.7 days, which allows for practical applications in medical settings without prolonged exposure risks associated with longer-lived isotopes . Its decay products and energy emissions are critical for understanding its behavior in biological systems.
Antimony-117 participates in various chemical reactions typical of metalloids, including:
Understanding the reaction kinetics and mechanisms involving antimony-117 is crucial for optimizing its use in therapeutic applications. This includes studying how it interacts with biological molecules at different pH levels and temperatures.
The mechanism of action of antimony-117 primarily revolves around its decay process and the subsequent emission of radiation. When administered therapeutically:
Research indicates that the therapeutic window for antimony-117 is favorable due to its short half-life combined with effective targeting capabilities . This balance minimizes patient exposure while maximizing therapeutic effects.
Relevant data include the stability of antimony complexes under physiological conditions, which is crucial for their application in medicine .
Antimony-117 has several scientific uses:
Antimony-117 (¹¹⁷Sb) is a proton-rich radioisotope exhibiting distinct decay properties. Its half-life is precisely measured as 2.80(1) hours (equivalent to 1.0080 × 10⁴ seconds), making it suitable for intermediate-timescale nuclear studies and certain medical applications [1]. The primary decay mode is electron capture (EC), occurring with a probability of 83%, followed by positron emission (β⁺) at 1.7(3)% [1]. This decay behavior results in a total decay energy of 1.758(8) MeV, released through gamma emissions and particle interactions. The most prominent gamma ray observed is at 158.56 keV with an intensity of 86%, which is analogous to the emission profile of iodine-123 used in SPECT imaging [6].
Table 1: Decay Characteristics of Antimony-117
Property | Value | Uncertainty |
---|---|---|
Half-life (T½) | 2.80 hours | ±0.01 hours |
Electron Capture (EC) | 83% | - |
Positron Emission (β⁺) | 1.7% | ±0.3% |
Dominant Gamma Energy | 158.56 keV | - |
Gamma Intensity | 86% | - |
Average Binding Energy | 8.48789345 MeV/nucleon | - |
The decay of ¹¹⁷Sb predominantly populates energy levels of tin-117 (¹¹⁷Sn), its stable daughter nuclide. Approximately 83% of decays proceed via EC to form excited states of ¹¹⁷Sn, which subsequently de-excite through gamma cascades [1] [4]. The remaining decay paths involve positron emission, contributing to the same daughter nucleus. Research using high-resolution gamma spectroscopy has identified complex decay schemes, with feeding to multiple excited states in ¹¹⁷Sn, including a long-lived isomeric state at 314.58 keV with a half-life of several minutes [4]. This isomer exhibits delayed gamma emissions that complicate the decay chain analysis but provide valuable nuclear structure information. The parent nuclide of ¹¹⁷Sb is tellurium-117 (¹¹⁷Te), which decays through β⁻ emission to produce ¹¹⁷Sb [1].
The ground state of ¹¹⁷Sb is assigned a spin-parity of J^π = (5/2+) based on systematics of odd-A antimony isotopes and shell model predictions [4]. While no intrinsic isomer has been confirmed for ¹¹⁷Sb itself, its decay populates isomeric states in ¹¹⁷Sn, notably the 11/2⁻ level originating from the neutron configuration ν(1h₁₁/₂⁻¹). This isomer decays via an M4 transition with a half-life of ~5.76 days in the analogous ¹²⁰m¹Sn isotope, demonstrating the critical role of high-spin intruder orbitals in creating long-lived nuclear states [4]. The energy differences between proton orbitals (1g₇/₂, 2d₅/₂) near the Z=50 shell closure contribute to the nuclear structure complexity observed in the decay pathways.
Antimony exists naturally as two stable isotopes: ¹²¹Sb (57.36% abundance) and ¹²³Sb (42.64% abundance) [3]. Unlike the radioactive ¹¹⁷Sb, these isotopes are perpetually stable with no measurable decay, allowing their use in geochemical tracing and archaeological studies. The neutron-deficient ¹¹⁷Sb has a significantly lower neutron-to-proton ratio (N/Z = 1.313) compared to ¹²¹Sb (N/Z=1.393) and ¹²³Sb (N/Z=1.426), placing it farther from the valley of stability [3] [9].
Table 2: Comparative Properties of Antimony Isotopes
Property | ¹¹⁷Sb | ¹²¹Sb | ¹²³Sb |
---|---|---|---|
Natural Abundance | 0% (radioactive) | 57.36% | 42.64% |
Half-life | 2.80 hours | Stable | Stable |
Nuclear Spin | 5/2+ | 5/2+ | 7/2+ |
Neutron Number | 66 | 70 | 72 |
N/Z Ratio | 1.313 | 1.393 | 1.426 |
Binding Energy | 8.488 MeV/nucleon | 8.462 MeV/nucleon | 8.441 MeV/nucleon |
Nuclear structure differences manifest in their magnetic moments and quadrupole properties. While ¹²¹Sb and ¹²³Sb have well-characterized quadrupole moments useful in Mössbauer spectroscopy, the short half-life of ¹¹⁷Sb precludes such applications. The increased stability in heavier isotopes arises from the filling of neutron orbitals (1g₇/₂ and 2d₅/₂) beyond N=64, whereas ¹¹⁷Sb (N=66) lies near the edge of stability where proton emission becomes energetically possible but is forbidden by the Coulomb barrier [3] [9].
In stellar environments, ¹¹⁷Sb is primarily synthesized through the slow neutron-capture process (s-process) in asymptotic giant branch (AGB) stars. Production occurs via the reaction sequence:¹¹⁵Sn(n,γ)¹¹⁶Sn(n,γ)¹¹⁷Sn(β⁻) → ¹¹⁷Sbwhere the radioactive precursor ¹¹⁷Sn (t₁/₂ = 14 days) beta-decays to populate ¹¹⁷Sb [1] [6]. The required neutron flux originates from (α,n) reactions on ¹³C during thermal pulses. This production is significantly less efficient than for heavier antimony isotopes due to the branching at ¹¹⁶Sn, where neutron captures compete with beta decay [6].
In terrestrial laboratories, ¹¹⁷Sb is produced artificially using charged-particle induced reactions:
The (p,n) reaction on enriched ¹¹⁷Sn targets yields higher radionuclidic purity compared to alpha-induced reactions on indium, which co-produce ¹¹⁶Sb and ¹¹⁸Sb contaminants. Thick-target yields for the ¹¹⁷Sn(p,n) reaction reach approximately 25 MBq/μA·h at 20 MeV proton energy, making it suitable for medical isotope production [6]. These nuclear reactions differ fundamentally from nucleosynthetic processes, as they employ accelerated charged particles rather than neutron fluxes, highlighting the distinction between astrophysical and artificial production mechanisms.
Table 3: Production Routes for Antimony-117
Reaction Mechanism | Threshold Energy | Typical Yield | Primary Applications |
---|---|---|---|
¹¹⁵In(α,2n)¹¹⁷Sb | 15.2 MeV | 15 MBq/μA·h | Nuclear spectroscopy |
¹¹⁷Sn(p,n)¹¹⁷Sb | 3.8 MeV | 25 MBq/μA·h | Medical isotope production |
s-process nucleosynthesis | Stellar interiors | Trace quantities | Galactic chemical evolution |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7